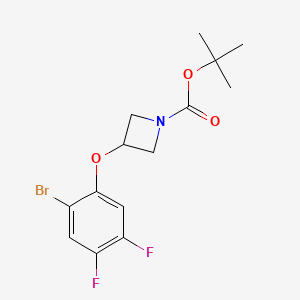

tert-Butyl 3-(2-bromo-4,5-difluorophenoxy)azetidine-1-carboxylate

Description

tert-Butyl 3-(2-bromo-4,5-difluorophenoxy)azetidine-1-carboxylate is a bicyclic organic compound featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with a 2-bromo-4,5-difluorophenoxy group and protected by a tert-butoxycarbonyl (Boc) moiety. This structure combines the steric and electronic effects of halogen (bromine) and fluorine substituents on the aromatic ring, which are critical for modulating reactivity, solubility, and biological interactions. Such compounds are often intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors or proteolysis-targeting chimeras (PROTACs), where the azetidine scaffold enhances metabolic stability and bioavailability .

Properties

Molecular Formula |

C14H16BrF2NO3 |

|---|---|

Molecular Weight |

364.18 g/mol |

IUPAC Name |

tert-butyl 3-(2-bromo-4,5-difluorophenoxy)azetidine-1-carboxylate |

InChI |

InChI=1S/C14H16BrF2NO3/c1-14(2,3)21-13(19)18-6-8(7-18)20-12-5-11(17)10(16)4-9(12)15/h4-5,8H,6-7H2,1-3H3 |

InChI Key |

GKDIRHWNRGIXDA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2=CC(=C(C=C2Br)F)F |

Origin of Product |

United States |

Preparation Methods

Mitsunobu Reaction

Procedure :

-

Reactants :

-

tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv).

-

2-Bromo-4,5-difluorophenol (1.2 equiv).

-

-

Reagents : DIAD (1.5 equiv), PPh₃ (1.5 equiv) in THF.

-

Conditions : 0°C to room temperature, 12 hours.

Mechanism : The reaction proceeds via oxidation-reduction between DIAD and PPh₃, generating a betaine intermediate that facilitates oxygen nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

Procedure :

-

Activation : Use 2-bromo-4,5-difluoronitrobenzene (nitro as a leaving group).

-

Deprotonation : Treat phenol with K₂CO₃ or Cs₂CO₃ in DMF.

-

Coupling : React with tert-butyl 3-hydroxyazetidine-1-carboxylate at 80–100°C for 24 hours.

Challenges : Steric hindrance from fluorine and bromine reduces reactivity, necessitating elevated temperatures.

Alternative Routes and Optimization

Late-Stage Bromination

Transition Metal Catalysis

-

Buchwald–Hartwig Amination :

Purification and Characterization

Challenges and Limitations

-

Steric Effects : Bulky Boc and halogen groups hinder coupling efficiency.

-

Regioselectivity : Competing bromination sites require careful control.

-

Yield Variability : Mitsunobu offers higher yields but requires stoichiometric reagents.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Mitsunobu | DIAD, PPh₃, THF, 0°C–rt | 70–85 | High yield, mild conditions | Costly reagents, stoichiometry |

| SNAr | Cs₂CO₃, DMF, 80°C | 50–65 | Atom-economical | High temperature, side reactions |

| Late-stage bromination | NBS, AIBN, CCl₄ | 40–55 | Flexibility in timing | Lower regioselectivity |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the azetidine ring or the phenoxy group.

Coupling Reactions: The presence of bromine allows for palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to introduce various substituents.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate under mild conditions.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as dimethylformamide.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.

Oxidation Products: Oxidized derivatives of the azetidine ring or phenoxy group.

Coupling Products: Various substituted phenoxyazetidines.

Scientific Research Applications

Overview

tert-Butyl 3-(2-bromo-4,5-difluorophenoxy)azetidine-1-carboxylate is a synthetic organic compound classified as an azetidine. This compound features a unique structure that includes a tert-butyl group and a phenoxy moiety with bromine and fluorine substitutions, enhancing its reactivity and potential biological activity. Its molecular formula is C₁₄H₁₆BrF₂NO₃, with a molecular weight of 364.18 g/mol.

Scientific Research Applications

The applications of this compound span various fields, including medicinal chemistry, material science, and agrochemicals.

Medicinal Chemistry

- Drug Development : The compound is being explored for its potential use in pharmaceuticals due to its bioactive properties. The halogen substituents (bromine and fluorine) enhance its ability to interact with biological targets, making it a candidate for developing new therapeutic agents.

- Biological Probes : It is utilized in designing probes to study biological processes, particularly in understanding enzyme interactions and receptor modulation.

Material Science

- Synthesis of Advanced Materials : The compound serves as a building block for creating advanced materials with specific properties. Its unique structural features allow for the development of materials that can be tailored for various applications.

Agrochemicals

- Development of New Agrochemicals : The compound's reactivity and potential biological activity make it suitable for formulating new agrochemical products aimed at improving crop protection and yield.

Research indicates promising pharmacological properties associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, indicating its candidacy for further drug development.

- Anticancer Properties : Structural characteristics allow for possible anticancer activity through mechanisms such as apoptosis induction in cancer cells.

- Pharmacological Potential : Ongoing research focuses on interactions with specific molecular targets that could lead to novel therapeutic applications across various diseases.

Case Studies

Recent case studies have examined the synthesis and evaluation of related azetidine derivatives:

- Structure-Activity Relationships (SAR) : These studies analyze how variations in structure impact biological activity.

- In Vitro Testing : Various assays have been employed to evaluate antimicrobial and anticancer activities.

For example, studies on similar azetidine derivatives have shown significant promise in inhibiting tumor growth in specific cancer cell lines.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-bromo-4,5-difluorophenoxy)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and specificity to these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs with variations in substituents or core scaffolds. Below is a detailed comparison with three representative compounds:

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8)

- Structure: Features a 2-bromoethyl substituent on the azetidine ring instead of a halogenated phenoxy group.

- Physicochemical Properties: Molecular Weight: 264.16 g/mol (vs. ~348.2 g/mol for the target compound, estimated based on fluorine and bromine contributions). Hydrogen Bond Acceptors: 2 (vs. 5 for the target compound due to the phenoxy oxygen and fluorine atoms). LogP (iLOGP): 1.85 (indicative of moderate lipophilicity), compared to an estimated LogP of ~3.2 for the target compound, reflecting increased hydrophobicity from the difluorophenoxy group .

- Synthetic Utility: The bromoethyl group facilitates nucleophilic substitution reactions, whereas the bromo-difluorophenoxy group in the target compound is more suited for Suzuki-Miyaura couplings or SNAr reactions .

tert-Butyl 3-(1-Hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate

- Structure : Substituted with a 4-methoxyphenyl group and a hydroxybutyl chain, introducing polar hydroxyl and methoxy functionalities.

- Synthesis: Prepared via regio- and diastereoselective methods (42% yield), contrasting with the target compound’s likely synthesis via Mitsunobu or Ullmann coupling for aryl ether formation .

- Bioactivity : The methoxyphenyl group enhances π-π stacking interactions in drug-receptor binding, while the hydroxybutyl chain improves aqueous solubility—features absent in the more halogenated, lipophilic target compound .

General Comparison of Azetidine Derivatives

Biological Activity

tert-Butyl 3-(2-bromo-4,5-difluorophenoxy)azetidine-1-carboxylate is a synthetic organic compound classified as an azetidine, characterized by its four-membered nitrogen-containing heterocyclic structure. This compound incorporates a tert-butyl group and a phenoxy moiety substituted with bromine and fluorine atoms, which enhances its chemical reactivity and potential biological activity. The molecular formula is C₁₄H₁₆BrF₂NO₃, with a molecular weight of 364.18 g/mol .

Chemical Structure and Properties

The unique structural features of this compound include:

- Azetidine Ring : A four-membered ring containing nitrogen, contributing to the compound's reactivity.

- Bromine and Fluorine Substituents : These halogens enhance the compound's ability to undergo electrophilic substitution reactions and increase binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆BrF₂NO₃ |

| Molecular Weight | 364.18 g/mol |

| Functional Groups | Azetidine, Phenoxy |

| Halogen Substituents | Bromine (Br), Fluorine (F) |

The biological activity of this compound is primarily linked to its interactions with various biological targets such as enzymes and receptors. The halogen substituents play a crucial role in modulating these interactions:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can influence cellular signaling by interacting with various receptors.

- Gene Expression Alteration : It may affect the expression of genes related to cell growth, differentiation, and apoptosis .

Biological Activity Studies

Research has indicated that compounds within the azetidine class exhibit promising pharmacological properties. The following studies highlight the biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in drug development .

- Anticancer Properties : The structural characteristics allow for potential anticancer activity through mechanisms such as apoptosis induction in cancer cells .

- Pharmacological Potential : Ongoing research focuses on the interactions with specific molecular targets, which could lead to new therapeutic applications in treating various diseases .

Comparative Analysis with Analogous Compounds

The biological activity of this compound can be compared with similar compounds to understand its unique properties better.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| tert-Butyl 3-(4-bromo-2,5-difluorophenoxy)azetidine-1-carboxylate | Different substitution pattern on phenoxy group | Varies in reactivity and potential drug interactions |

| tert-Butyl 3-(2-chloro-4,5-difluorophenoxy)azetidine-1-carboxylate | Chlorine instead of bromine | Altered chemical properties affecting biological activity |

| tert-Butyl 3-(2-bromo-4,5-dichlorophenoxy)azetidine-1-carboxylate | Presence of both bromine and chlorine | Enhanced reactivity profile due to multiple halogens |

Case Studies

Recent case studies have focused on the synthesis and evaluation of related azetidine derivatives. These studies typically assess:

- Structure-Activity Relationships (SAR) : Understanding how variations in structure affect biological activity.

- In vitro Testing : Evaluating antimicrobial and anticancer activities through various assays.

For instance, studies on similar azetidine derivatives have shown significant promise in inhibiting tumor growth in specific cancer cell lines .

Q & A

Basic Questions

Q. What are the recommended synthetic routes and characterization techniques for tert-Butyl 3-(2-bromo-4,5-difluorophenoxy)azetidine-1-carboxylate?

- Synthesis : The compound is typically synthesized via multi-step protocols involving:

- Azetidine ring formation : Using cyclization reactions under controlled conditions (e.g., temperature-sensitive ring closure).

- Functional group introduction : Bromo- and difluorophenoxy groups are added via nucleophilic aromatic substitution (SNAr) or coupling reactions. The tert-butyl ester is introduced using Boc-protection strategies .

- Key reagents : Boc-anhydride for azetidine protection, and palladium catalysts for cross-coupling steps (if applicable) .

- Characterization :

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity.

- Mass spectrometry (HRMS) for molecular weight validation.

- HPLC for purity assessment (>95% typical for research-grade material) .

Q. How should researchers handle stability and storage of this compound?

- Stability : The compound is sensitive to moisture and light due to the bromo- and difluorophenoxy groups. Decomposition risks increase at temperatures >25°C.

- Storage : Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials. Use desiccants to mitigate hydrolysis of the tert-butyl ester .

Q. What purification methods are effective for this azetidine derivative?

- Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–40% EtOAc) to separate by polarity.

- Recrystallization : Ethanol/water mixtures are effective for removing unreacted starting materials .

Q. What safety precautions are critical during handling?

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of fine particulates.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. What reaction mechanisms govern the functionalization of the bromo- and difluorophenoxy groups?

- Bromo group reactivity : The bromine atom undergoes Suzuki-Miyaura cross-coupling with boronic acids (e.g., aryl/heteroaryl) using Pd(PPh₃)₄ as a catalyst in THF/water at 80°C .

- Difluorophenoxy moiety : The electron-withdrawing fluorine atoms activate the phenoxy ring for SNAr reactions with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Catalyst screening : Test Pd catalysts (e.g., PdCl₂(dppf)) for coupling efficiency.

- Solvent optimization : Replace DMF with less polar solvents (e.g., toluene) to reduce side reactions.

- Temperature control : Use microwave-assisted synthesis to accelerate reactions while minimizing decomposition .

Q. What biological targets or pathways are associated with this compound?

- Medicinal chemistry : The azetidine core and halogenated aryl groups suggest potential kinase inhibition or GPCR modulation.

- In vitro assays : Screen against cancer cell lines (e.g., HeLa, MCF-7) using IC₅₀ profiling. Pair with molecular docking studies to predict binding to ATP pockets or allosteric sites .

Q. How to resolve contradictions in biological activity data across structural analogs?

- Case study : If analog A (bromo-4,5-difluoro) shows lower activity than analog B (chloro-4-fluoro), investigate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.